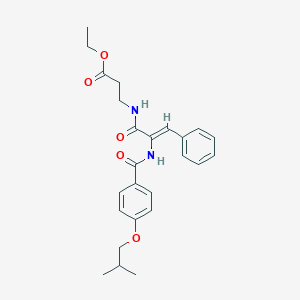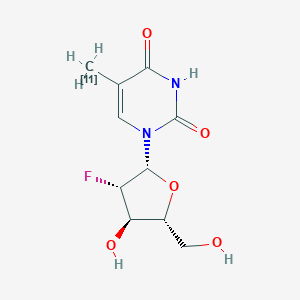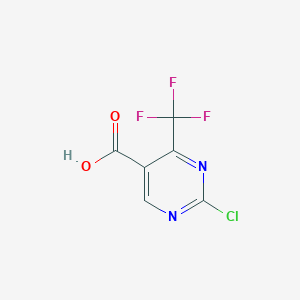![molecular formula C15H30N2O3S B222312 trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-29-6](/img/structure/B222312.png)
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine, also known as DDBAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DDBAC is a polycyclic aromatic hydrocarbon that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to bind to DNA through intercalation, which can lead to DNA damage and ultimately cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In addition, trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its ability to bind to DNA and induce DNA damage, which can be useful for studying the effects of DNA damage on cells. However, one limitation is that trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can also bind to other biomolecules, such as proteins, which can complicate the interpretation of results.
Zukünftige Richtungen
For research on trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine include studying its potential as an anti-cancer agent and as a tool for studying DNA damage and repair. Additionally, further research is needed to better understand the biochemical and physiological effects of trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine and its potential as a therapeutic agent.
Synthesemethoden
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine can be synthesized through various methods, including the reaction of 7,10-dimethylbenz[a]anthracene with 1,2-dihydroxybenzene in the presence of aluminum chloride. The product of this reaction is then treated with sodium hydroxide to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine. Another method involves the reaction of 7,10-dimethylbenz[a]anthracene with 2,3-dihydroxybenzoic acid in the presence of sulfuric acid to form trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine.
Wissenschaftliche Forschungsanwendungen
Trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine has been used in scientific research for various purposes, including as a fluorescent probe for DNA binding and as a model compound for studying the metabolism of polycyclic aromatic hydrocarbons. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
160637-29-6 |
|---|---|
Produktname |
trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine |
Molekularformel |
C15H30N2O3S |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(8S,9S)-7,10-dimethyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-9-15-16(19(22)18(10)21)11(2)13-8-7-12-5-3-4-6-14(12)17(13)20-15/h3-9,18-19,21-22H,1-2H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
MGJQPVORMKNYPN-OALUTQOASA-N |
Isomerische SMILES |
CC1=CC2=C([C@@H]([C@H]1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
SMILES |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
Kanonische SMILES |
CC1=CC2=C(C(C1O)O)C(=C3C=CC4=CC=CC=C4C3=N2)C |
Synonyme |
TRANS-8,9-DIHYDRO-8,9-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)